N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine
Description
Properties
Molecular Formula |
C18H17ClN2O4S3 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-2-27(22,23)18-21-17(28(24,25)15-10-8-14(19)9-11-15)16(26-18)20-12-13-6-4-3-5-7-13/h3-11,20H,2,12H2,1H3 |
InChI Key |
INZNQOIHMUNNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Calcium Carbonate-Mediated Cyclization
A modified Hantzsch thiazole synthesis employs calcium carbonate to neutralize hydrobromic acid generated during cyclization. For example, ( S)-amino acid-derived thioamides react with α-bromo ketones in the presence of CaCO₃ to yield bis-protected thiazoles. While this method simplifies purification, partial racemization at chiral centers has been observed, necessitating optical rotation analysis for stereochemical validation.
Alternative Cyclization Strategies
Patent literature describes cyclization of intermediates like 2-[N,N-Bis(2-chloroethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide with amines under reflux in toluene or DMF at 120–130°C. These conditions facilitate piperazine ring formation but require stringent temperature control to avoid side reactions.
Sulfonylation Reactions
Sulfonyl groups are introduced sequentially at the 2- and 4-positions of the thiazole ring.
4-Chlorophenylsulfonyl Group Installation
The 4-position is sulfonylated using 4-chlorophenylsulfonyl chloride under basic conditions. A representative procedure involves:
-
Dissolving the thiazole intermediate in dry dichloromethane.
-
Adding 4-chlorophenylsulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.
-
Stirring for 12 hours at room temperature, followed by aqueous workup.
Yields for analogous sulfonylation reactions range from 75–98% depending on solvent and base selection.
Ethylsulfonyl Group Installation
Ethylsulfonylation at the 2-position employs ethylsulfonyl chloride in a similar manner. Key considerations include:
-
Using anhydrous solvents (e.g., THF) to prevent hydrolysis.
-
Maintaining stoichiometric control to avoid over-sulfonylation.
N-Benzyl-N-Ethylamine Functionalization
The 5-amine group is alkylated via nucleophilic substitution or reductive amination.
Alkylation with Benzyl and Ethyl Groups
A two-step protocol is commonly employed:
Reductive Amination
Alternative approaches utilize reductive amination of aldehydes with N-benzylethylamine in the presence of NaBH₃CN. This method offers milder conditions but requires precise pH control (pH 4–6).
Optimization and Challenges
Reaction Conditions
Common Side Reactions
-
Over-sulfonylation : Addressed by stepwise addition of sulfonyl chlorides.
-
Racemization : Mitigated by low-temperature cyclization and chiral auxiliaries.
Industrial-Scale Synthesis
Patent WO2009057133A2 highlights scalable methods using cost-effective reagents:
-
Cyclization : Conducted in toluene with diisopropylethylamine at 120°C, achieving >90% conversion.
-
Workup : Neutralization with NaOH followed by extraction with dichloromethane.
Analytical Validation
Critical quality attributes include:
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogs and their distinguishing features:
Pharmacokinetic Considerations
- Molecular Weight : The target compound (463.0) falls within the acceptable range for drug-likeness, though analogs like (410.51) may have better bioavailability.
- Solubility : Methoxypropylamine in improves water solubility, whereas the benzyl group in the target compound enhances membrane permeability.
Biological Activity
N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its reactivity and biological significance. The presence of sulfonyl and ethylsulfonyl groups enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The general synthetic route includes:
- Formation of the thiazole ring.
- Introduction of the benzyl group.
- Sulfonation with chlorinated phenyl groups.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various strains. In studies, it showed moderate to strong activity against:
- Salmonella typhi
- Bacillus subtilis
Table 1 summarizes the antibacterial activity:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly significant for developing treatments for neurodegenerative diseases.
Table 2 presents the enzyme inhibition data:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong Inhibitor |
| Urease | Moderate Inhibitor |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain kinases or proteases involved in cell signaling pathways. This interaction disrupts cellular functions that are crucial for bacterial survival and cancer cell proliferation.
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains highlighted the effectiveness of this compound in inhibiting growth and biofilm formation.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed a dose-dependent response in reducing cell viability upon treatment with the compound.
Q & A
Basic Synthesis and Characterization
Q1: What are the critical considerations for optimizing synthetic routes to N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine? A: Synthesis requires controlled conditions to prevent sulfonamide degradation. Key steps include:
- Reagent Selection : Use Lawesson’s reagent for thiazole cyclization and chlorinating agents (e.g., Cl₂/SO₂Cl₂) for sulfonyl chloride intermediates .
- Reaction Monitoring : Employ TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and byproducts .
- Purification : Column chromatography (silica gel, eluent polarity adjusted to target compound solubility) ensures purity. Confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Q2: How can researchers resolve contradictions in spectroscopic data during structural elucidation? A: Cross-validate with complementary techniques:
- X-ray Crystallography : Resolve ambiguous NOE or coupling constants by determining the crystal structure (e.g., SHELX programs for refinement ).
- DFT Calculations : Compare experimental NMR shifts with computational predictions (Gaussian/MultiWfn ).
- Tandem MS/MS : Confirm fragmentation patterns to distinguish isomeric byproducts.
Advanced Mechanistic and Biological Studies
Q3: What methodologies are recommended for studying the antitumor activity of this compound? A: Use standardized protocols for in vitro screening:
- Cell Line Panels : Test against NCI-60 human tumor cell lines (e.g., leukemia, melanoma) with dose-response curves (IC₅₀ determination) .
- Mechanistic Assays :
- Apoptosis : Flow cytometry (Annexin V/PI staining).
- Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity for kinases or sulfonamide-sensitive enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
